

In Vitro Characterization of (R)-ND-336: A Technical Guide

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Compound of Interest

Compound Name: (R)-ND-336

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Introduction

(R)-ND-336 is a potent and highly selective small-molecule inhibitor of matrix metalloproteinase-9 (MMP-9).[1][2][3] This document provides a comprehensive overview of the in vitro characterization of **(R)-ND-336**, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action and metabolic pathways. The information presented is intended to support further research and development of this compound, particularly in the context of therapeutic areas where MMP-9 is implicated, such as diabetic foot ulcers.[1][4][5]

Biochemical and Cellular Activity

(R)-ND-336 demonstrates potent and selective inhibition of MMP-9 through a mechanism-based, slow-binding interaction.[4][6][7][8] This results in a long residence time on the target enzyme, contributing to its sustained inhibitory effect.[1][6][7][8]

Enzyme Inhibition

The inhibitory activity of **(R)-ND-336** against various matrix metalloproteinases and other proteases has been quantified to establish its selectivity profile.

Target Enzyme	K _i (nM)	Inhibition Type	Selectivity vs. MMP-9
MMP-9	19[1][6][7]	Slow-binding[6][7][8]	-
MMP-2	127[1]	-	6.7-fold
MMP-14	119[1]	-	6.3-fold
MMP-8	8590[4][7][8]	Nonlinear competitive[4][7][8]	450-fold[4][9]
Cathepsin-L	5900 ± 10[4]	-	>310-fold
Cathepsin-B	6200 ± 10[4]	-	>326-fold
Other MMPs	>100,000[1]	-	>5263-fold

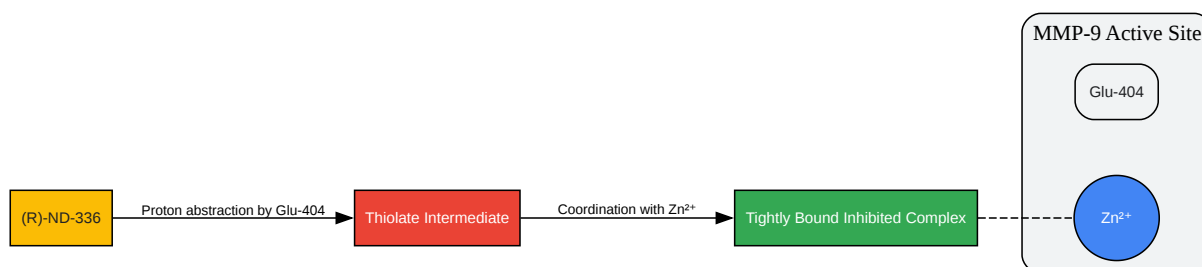
(Data compiled from multiple sources. Specific experimental conditions may vary.)

Cytotoxicity

(R)-ND-336 exhibits low cytotoxicity, with a favorable therapeutic index. The IC₅₀ value for cytotoxicity was determined to be 143 μM, resulting in a therapeutic index (IC₅₀/K_i for MMP-9) of 7530.[1]

Mechanism of Action: MMP-9 Inhibition

(R)-ND-336 acts as a mechanism-based inhibitor of MMP-9. The proposed mechanism involves the Glu-404 residue in the active site of MMP-9 abstracting a proton from the inhibitor. This leads to the formation of a thiolate that coordinates with the active-site zinc ion, resulting in a tightly bound inhibitor-enzyme complex with a very slow dissociation rate.[6][10]

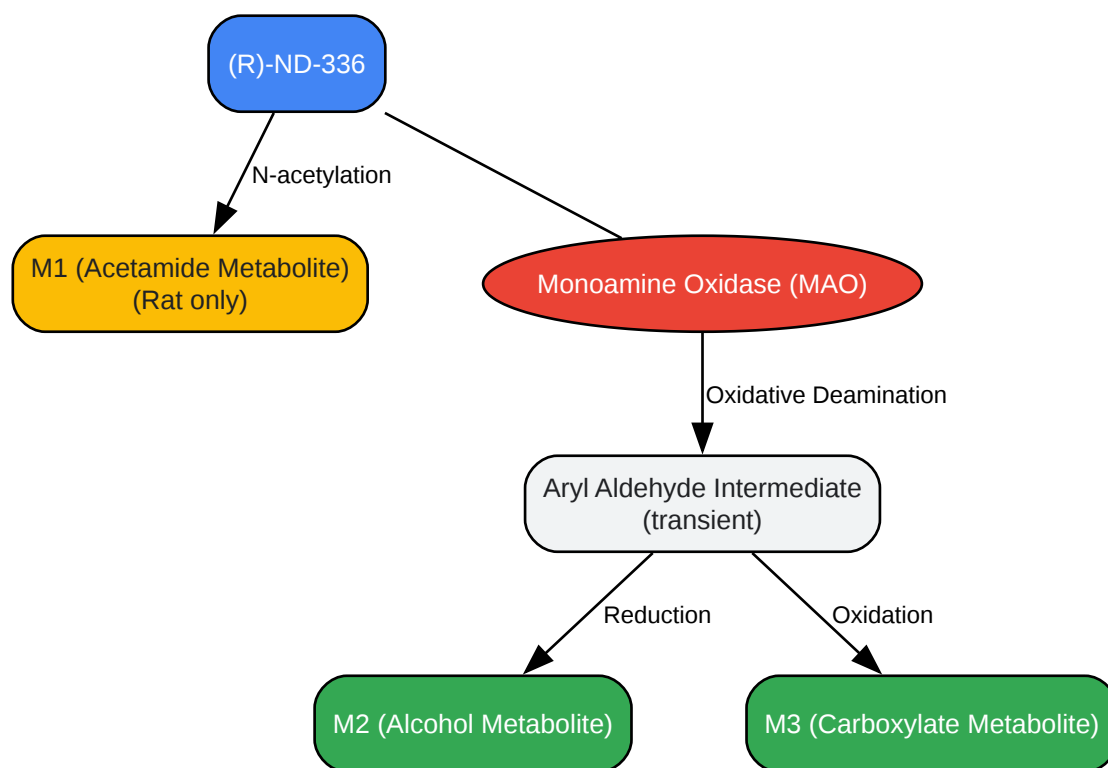


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Mechanism of **(R)-ND-336** inhibition of MMP-9.

In Vitro Metabolism

The metabolic fate of **(R)-ND-336** was investigated in liver S9 fractions from various species, including human, monkey, rat, mouse, dog, and minipig.[2][3][11] The primary metabolic pathway involves oxidative deamination by monoamine oxidase (MAO), leading to the formation of an unstable aldehyde intermediate. This intermediate is then either reduced to the alcohol metabolite (M2) or oxidized to the carboxylic acid metabolite (M3).[2][3][11] A minor N-acetylation pathway to form M1 was observed only in rats.[2][3][11] The metabolism was found to be independent of NADPH, indicating that cytochrome P450 (CYP) enzymes are not the primary drivers of its metabolism.[2][11]



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Metabolic pathway of **(R)-ND-336**.

Drug-Drug Interaction Profile

The potential for **(R)-ND-336** to cause drug-drug interactions via inhibition of cytochrome P450 enzymes was evaluated.

CYP450 Inhibition

(R)-ND-336 demonstrated inhibitory activity against several CYP isoforms. The IC₅₀ values are summarized below.

CYP Isoform	IC ₅₀ (μM)
CYP1A2	7.9[4][7][8][9]
CYP2C8	39.0[4][7][8][9]
CYP2C9	3.1[4][7][8][9]
CYP2C19	3.5[4][7][8][9]
CYP2D6	No inhibition observed[4][7][8]
CYP3A4/5	No inhibition observed[4][7][8]

It is important to note that these concentrations are unlikely to be achieved in systemic circulation following topical administration.[4][7][8][9] Furthermore, studies in human hepatocytes showed that **(R)-ND-336** did not induce CYP1A2, CYP2B6, or CYP3A4.[4][9]

Experimental Protocols

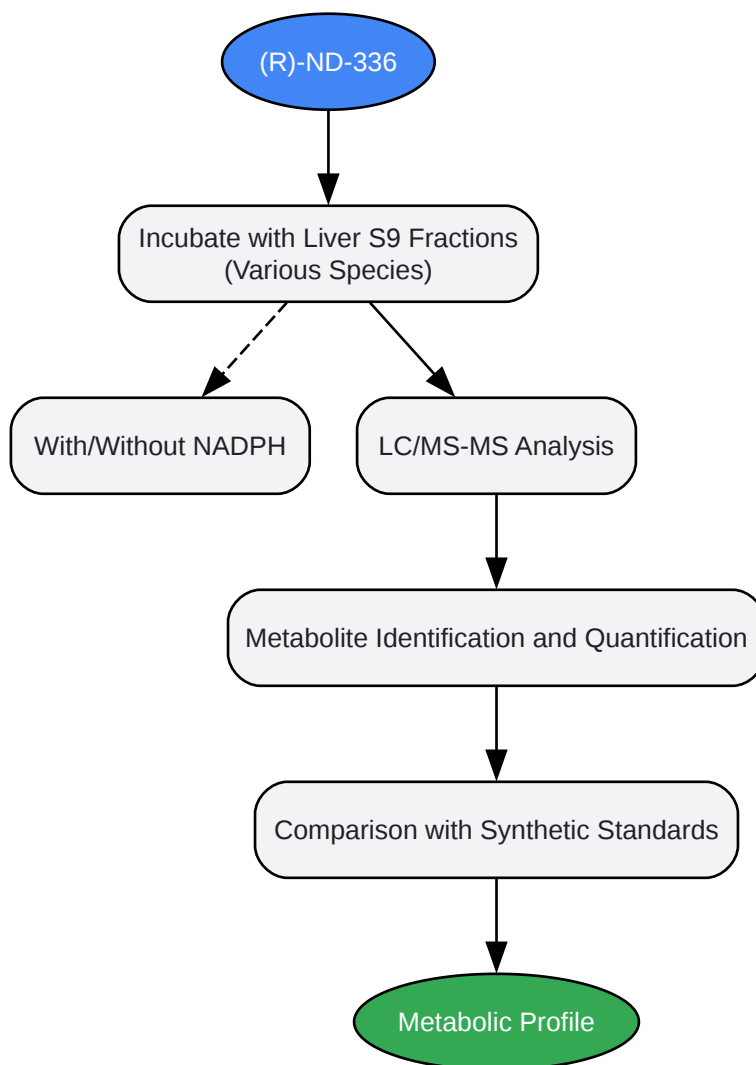
In Vitro Metabolism Assay

Objective: To investigate the metabolic profile of **(R)-ND-336** in liver S9 fractions from different species.

Methodology:

- **(R)-ND-336** (20 μM) was incubated with liver S9 fractions (mouse, rat, dog, minipig, monkey, and human) which contain both phase I and phase II metabolic enzymes.[2][11]
- Incubations were performed in the presence and absence of NADPH to assess the involvement of NADPH-dependent enzymes like CYPs.[2][11]
- To investigate the role of specific enzyme classes, incubations were also conducted with human liver cytosol (containing aldehyde oxidase and xanthine oxidase) and in the presence of the MAO inhibitor deprenyl.[2][11]
- Samples were analyzed at various time points by liquid chromatography/tandem mass spectrometry (LC/MS-MS) to identify and quantify the parent compound and its metabolites. [2][11]

- The identity of the metabolites was confirmed by comparison with synthetically prepared standard compounds.[2][11]



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Workflow for the in vitro metabolism assay.

In Vitro CYP Inhibition Assay

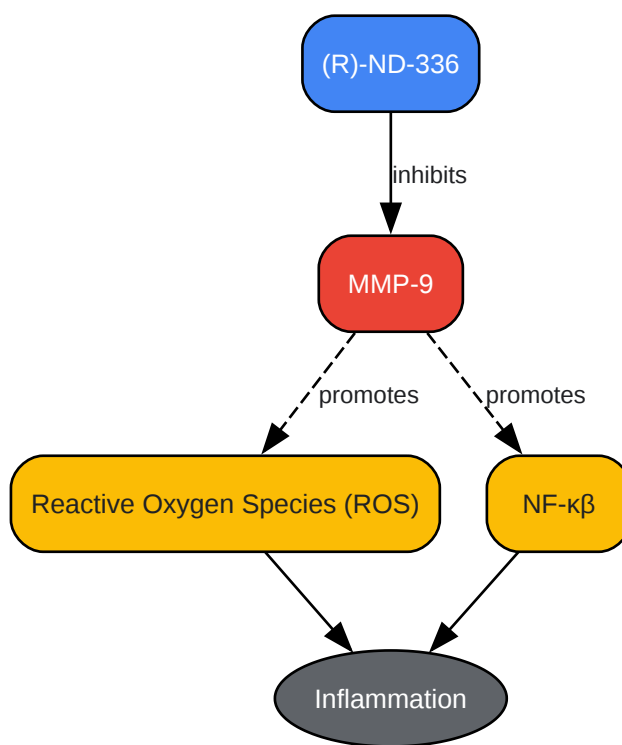
Objective: To determine the potential of **(R)-ND-336** to inhibit major human cytochrome P450 enzymes.

Methodology:

- Recombinant human CYP enzymes (CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5) were incubated with a range of concentrations of **(R)-ND-336** (e.g., 0.01 to 50 μM).^{[7][8]}
- A specific marker substrate for each CYP isoform was included in the incubation mixture at a concentration approximately equal to its K_m .^[8]
- The enzymatic reaction was initiated by the addition of NADPH.^{[7][8]}
- Incubations were carried out at 37°C for a specified period (e.g., 15 minutes).^[8]
- The formation of the metabolite from the marker substrate was measured and compared to a control incubation without **(R)-ND-336**.
- The decrease in metabolite formation was used to calculate the IC_{50} value for **(R)-ND-336** against each CYP isoform.^{[7][8]}

Signaling Pathway Implications

In vitro and in vivo studies have suggested that the selective inhibition of MMP-9 by **(R)-ND-336** can lead to downstream effects on cellular signaling pathways associated with inflammation and angiogenesis. Specifically, treatment with **(R)-ND-336** has been shown to decrease levels of reactive oxygen species (ROS) and nuclear factor kappa beta ($\text{NF-}\kappa\beta$), key mediators of inflammation.^[7] This reduction in inflammatory signaling is a critical aspect of its therapeutic potential in chronic inflammatory conditions.



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Effect of **(R)-ND-336** on inflammatory signaling.

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